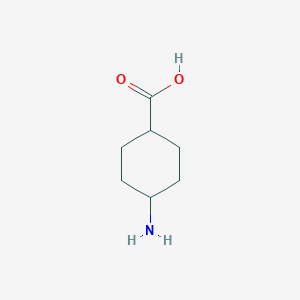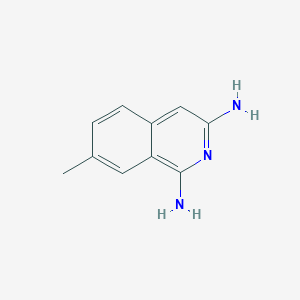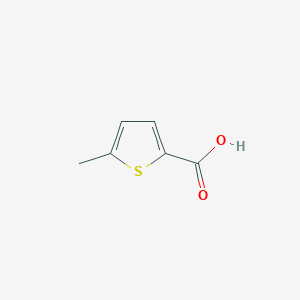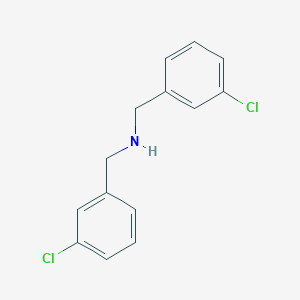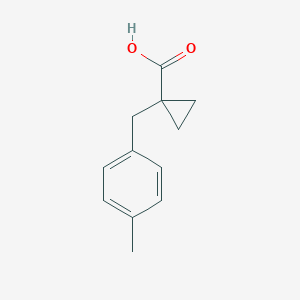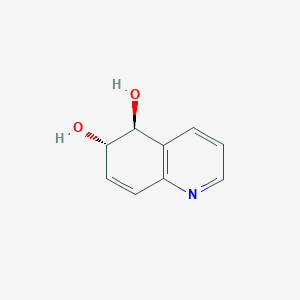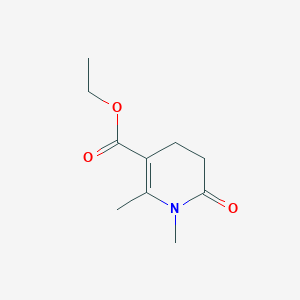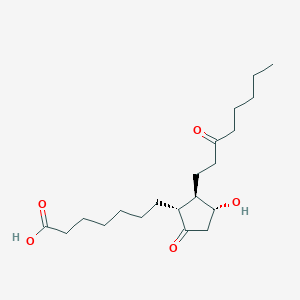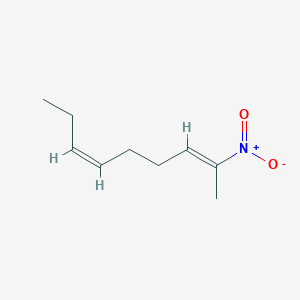
2,6-Nonadiene, 2-nitro-, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Nonadiene, 2-nitro-, (E,Z)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of nitroalkene, which has a unique structure that allows it to exhibit several interesting properties. In
Mecanismo De Acción
The mechanism of action of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is not well understood. However, it is believed that the compound can undergo a Michael addition reaction with nucleophiles, such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- are not well studied. However, it has been shown that the compound can induce oxidative stress in cells, which can lead to cell death. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be used as a fluorescent probe for detecting reactive oxygen species in biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The cytotoxic effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)-. One potential direction is the study of its mechanism of action. Understanding how this compound interacts with biomolecules can provide valuable insights into its potential applications in medicine and other fields. Additionally, more research is needed to explore the potential use of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- as a fluorescent probe for detecting reactive oxygen species in biological systems. Finally, further studies are needed to evaluate the safety and toxicity of this compound, particularly in the context of its potential use in medicine.
In conclusion, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is a unique chemical compound with several potential applications in various fields. Its versatility and potential as a building block for the synthesis of various organic compounds make it a valuable tool for organic chemists. Additionally, its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems and its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, more research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and toxicity in various applications.
Métodos De Síntesis
The synthesis of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be achieved through several methods. One of the most common methods is the reaction of 2,6-nonadienal with nitromethane in the presence of a base. This method yields a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers, which can be separated using chromatographic techniques. Another method involves the reaction of 2,6-nonadienal with nitrous acid, which produces a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers with high selectivity.
Aplicaciones Científicas De Investigación
2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has several potential scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
Propiedades
Número CAS |
138668-12-9 |
|---|---|
Nombre del producto |
2,6-Nonadiene, 2-nitro-, (E,Z)- |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(2E,6Z)-2-nitronona-2,6-diene |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+ |
Clave InChI |
PDJQEHNGAGBCRH-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C\CC/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCC=CCCC=C(C)[N+](=O)[O-] |
SMILES canónico |
CCC=CCCC=C(C)[N+](=O)[O-] |
Sinónimos |
(E,Z)-2-Nitro-2,6-nonadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





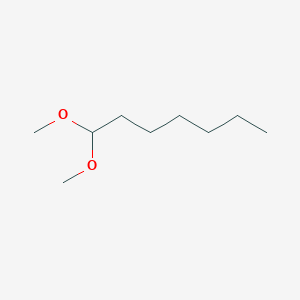
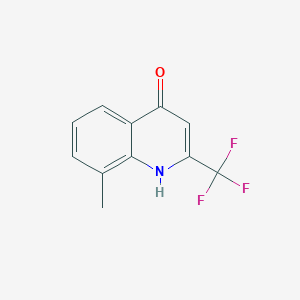

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
